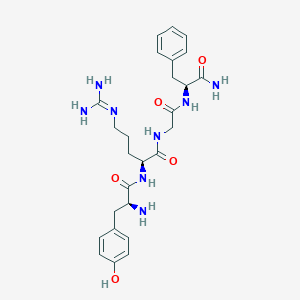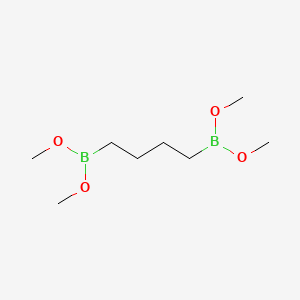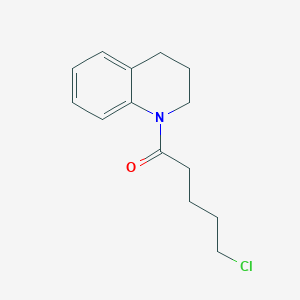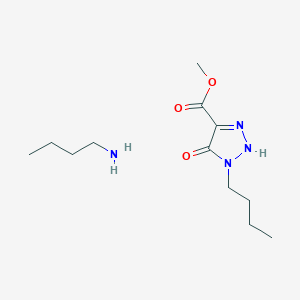
4-Isothiocyanatophenyl 4-heptylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatophenyl 4-heptylbenzoate is a liquid crystalline compound known for its unique structural and chemical properties It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a heptylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate typically involves the reaction of 4-aminophenyl 4-heptylbenzoate with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the amine to the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiocyanatophenyl 4-heptylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanatophenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystalline materials for display technologies and optical devices.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-isothiocyanatophenyl 4-heptylbenzoate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on lysine residues in proteins and nucleophilic sites on nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Similar in structure but lacks the heptylbenzoate moiety.
Benzyl Isothiocyanate: Contains a benzyl group instead of the heptylbenzoate moiety.
Allyl Isothiocyanate: Contains an allyl group instead of the heptylbenzoate moiety.
Uniqueness: 4-Isothiocyanatophenyl 4-heptylbenzoate is unique due to its combination of the isothiocyanate group with a heptylbenzoate moiety, which imparts distinct liquid crystalline properties. This makes it particularly valuable in material science applications where such properties are desired .
Eigenschaften
CAS-Nummer |
92444-17-2 |
|---|---|
Molekularformel |
C21H23NO2S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(4-isothiocyanatophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
InChI-Schlüssel |
XKPPFDBPBRAEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)










![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
